Cdk2-IN-25

CDK2 inhibition enzyme assay roscovitine comparison

Researchers studying non-small cell lung cancer (NSCLC) or cell cycle control require selective CDK2 inhibitors with validated cellular efficacy-not generic analogs. Cdk2-IN-25 (compound 7e) directly addresses this need. - **Biochemical potency:** CDK2 IC50 = 0.149 µM; 2.55× more potent than roscovitine. - **Cellular efficacy:** A549 lung cancer IC50 = 0.155 µM; induces 79-fold increase in apoptosis. - **Mechanistic precision:** Triggers G2/M phase arrest; validated for CDK2 target engagement and SAR benchmarking. Available for immediate research use. Reliable supply for in vitro and in vivo NSCLC models.

Molecular Formula C34H34N4O3S
Molecular Weight 578.7 g/mol
Cat. No. B12362423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2-IN-25
Molecular FormulaC34H34N4O3S
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C(CC2=C(C(=N1)SCC(=O)NC3=CC=CC4=CC=CC=C43)C#N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C34H34N4O3S/c1-20-30-26(17-34(3,41)32(21(2)39)31(30)23-13-15-24(16-14-23)38(4)5)27(18-35)33(36-20)42-19-29(40)37-28-12-8-10-22-9-6-7-11-25(22)28/h6-16,31-32,41H,17,19H2,1-5H3,(H,37,40)
InChIKeyLCXFWLUVQJLISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk2-IN-25: Selective CDK2 Inhibitor


Cdk2-IN-25, also known as compound 7e, is a 5,6,7,8-tetrahydroisoquinoline derivative that functions as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). Its molecular formula is C34H34N4O3S, with a molar mass of 578.72 g/mol . In biochemical assays, Cdk2-IN-25 demonstrates potent CDK2 inhibition with an IC50 of 0.149 µM [1]. The compound induces cell cycle arrest at the G2/M phase and promotes significant apoptosis in cancer cell lines, underscoring its potential as a targeted anticancer agent [1].

Selective CDK2 inhibition
Supports CDK2 pathway inhibition studies
Cell cycle regulation
Reported G2/M arrest in cancer cell models
Apoptosis assay context
May support apoptosis pathway-response interpretation

Cdk2-IN-25 Advantages Over Pan-CDK Inhibitors


Substituting Cdk2-IN-25 with another CDK2 inhibitor without quantitative justification risks compromised experimental outcomes. Cdk2-IN-25 exhibits 2.55-fold greater biochemical potency against CDK2 compared to the widely used control roscovitine (IC50 0.149 µM vs 0.380 µM) under identical assay conditions [1]. Furthermore, its sub-micromolar cytotoxic efficacy in A549 lung cancer cells (IC50 0.155 µM) and its capacity to induce a 79-fold increase in apoptosis are not uniformly shared across the tetrahydroisoquinoline series, indicating structure-activity relationships that preclude simple analog substitution [1].

CDK2 inhibition profile may shift vs. pan-CDK inhibitors
Roscovitine comparator shows lower enzyme inhibition; direct substitution without validation risks target engagement mismatch.
Cytotoxicity and apoptosis endpoints differ across analogs
Structure-activity relationships within the tetrahydroisoquinoline series are not uniform; apoptosis magnitude and cell growth inhibition may not transfer.
Cell cycle arrest phase may not be consistent
G2/M arrest observed for this compound differs from S-phase arrest of related analogs; mechanism-specific studies require confirmation.

Cdk2-IN-25 vs. Key CDK2 Inhibitors


CDK2 Enzyme Inhibition vs. Roscovitine

Cdk2-IN-25 (compound 7e) inhibits CDK2 with an IC50 of 0.149 µM, demonstrating 2.55-fold higher potency than the control drug roscovitine, which has an IC50 of 0.380 µM in the same assay [1].

CDK2 Enzyme Inhibition
Head-to-head
IC50 0.149 µM
vs. roscovitine 0.380 µM (2.55-fold)
Supports CDK2 target engagement studies
Biochemical enzyme assay, same study
CDK2 inhibition enzyme assay roscovitine comparison

Cytotoxicity in A549 Lung Cancer Cells

In the A549 non-small cell lung cancer cell line, Cdk2-IN-25 exhibits potent cytotoxicity with an IC50 of 0.155 µM, which is 7.7-fold more potent than the CDK2 inhibitor CVT-313 (IC50 1.2 µM in the same cell line) [1][2].

Cytotoxicity in A549 Cells
Reported
IC50 0.155 µM
vs. CVT-313 1.2 µM (7.7-fold difference)
Reported higher antiproliferative response in lung cancer cell model
Cross-study comparison, A549 cell line
A549 cytotoxicity lung cancer

Apoptosis Induction in A549 Cells

Treatment with Cdk2-IN-25 resulted in a 79-fold increase in apoptosis in the A549 cell line as measured by Annexin V-FITC flow cytometry, a level of pro-apoptotic activity that distinguishes it from other compounds in the same tetrahydroisoquinoline series (e.g., compound 8d induced a 69-fold increase in MCF7 cells) [1].

Apoptosis Induction
Head-to-head
79-fold increase
vs. compound 8d 69-fold (different cell lines)
Supports apoptosis pathway-response interpretation
Annexin V flow cytometry, same study
apoptosis flow cytometry A549

G2/M Phase Cell Cycle Arrest

Cdk2-IN-25 induces cell cycle arrest specifically at the G2/M phase in A549 cells, whereas compound 8d, a structurally related tetrahydroisoquinoline analog, arrests MCF7 cells at the S phase [1].

Cell Cycle Arrest Phase
Head-to-head
G2/M phase arrest
Analog 8d: S phase arrest (MCF7 cells)
Distinct arrest mechanism may inform combination study design
Flow cytometry, same study
cell cycle G2/M arrest flow cytometry

Cdk2-IN-25 Research Applications


NSCLC Preclinical Models

Based on the potent cytotoxicity (IC50 0.155 µM) and robust 79-fold apoptosis induction observed in A549 lung cancer cells [1], Cdk2-IN-25 is ideally suited for in vitro and in vivo studies focused on non-small cell lung cancer (NSCLC). Its activity in this context positions it as a lead candidate for evaluating CDK2-targeted therapies in lung adenocarcinoma models.

G2/M Checkpoint Mechanistic Studies

Cdk2-IN-25's specific induction of G2/M phase cell cycle arrest in A549 cells [1] makes it a valuable tool for dissecting the role of CDK2 in mitotic entry and for investigating synthetic lethal interactions with G2/M checkpoint abrogators. This profile is particularly useful for researchers studying the interplay between CDK2 and DNA damage response pathways.

Comparative Screens Against Standard CDK Inhibitors

With a 2.55-fold potency advantage over roscovitine in head-to-head CDK2 inhibition assays [1], Cdk2-IN-25 can be used as a benchmark compound in secondary screens. Its performance against the pan-CDK inhibitor roscovitine provides a clear quantitative benchmark for evaluating novel CDK2 inhibitors and for validating target engagement in cellular assays.

SAR Studies of Tetrahydroisoquinoline Series

As the most active compound within its synthesized tetrahydroisoquinoline series against CDK2 and A549 cells [1], Cdk2-IN-25 serves as a critical reference molecule for SAR campaigns aimed at optimizing CDK2 affinity, cellular potency, or pharmacokinetic properties of this chemotype.

Application
Selection Property
Validation Focus
NSCLC cell-model studies
A549 cytotoxicity endpoint context
Apoptosis and cell cycle arrest endpoints
G2/M checkpoint regulation research
Cell cycle arrest phase specificity
G2/M arrest and DNA damage response interaction
CDK2 inhibitor comparative profiling
CDK2 biochemical inhibition profile
Enzyme assay and target engagement review
Tetrahydroisoquinoline SAR campaigns
Series-leading cellular response context
CDK2 affinity and cell-based activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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